molecular formula C14H18N2O4 B3077438 2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate CAS No. 1048343-57-2

2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate

Cat. No.: B3077438
CAS No.: 1048343-57-2
M. Wt: 278.3 g/mol
InChI Key: KGLPRFLCYRTDCT-UHFFFAOYSA-N
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Description

2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine oxalate (CAS 1048343-57-2) is an indole-derived compound with the molecular formula C₁₄H₁₈N₂O₄ and a molecular weight of 278.31 g/mol . The structure features a dimethyl-substituted indole core (positions 2 and 7) linked to an ethanamine moiety, with oxalate as the counterion. The oxalate salt enhances crystallinity, stability, and solubility compared to the free base form, making it advantageous for pharmaceutical and biochemical applications .

Properties

IUPAC Name

2-(2,7-dimethyl-1H-indol-3-yl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.C2H2O4/c1-8-4-3-5-11-10(6-7-13)9(2)14-12(8)11;3-1(4)2(5)6/h3-5,14H,6-7,13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLPRFLCYRTDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048343-57-2
Record name 1H-Indole-3-ethanamine, 2,7-dimethyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048343-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate typically involves the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methylation: The indole core is then methylated at the 2 and 7 positions using methyl iodide in the presence of a base such as potassium carbonate.

    Ethanamine Substitution: The 3-position of the indole ring is substituted with an ethanamine group through a nucleophilic substitution reaction.

    Oxalate Formation: Finally, the ethanamine derivative is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for 2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ethanamine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It affects signal transduction pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine (CAS 1079-44-3)
  • Substituents : 2,5-Dimethyl groups on the indole ring.
  • Molecular Formula : C₁₂H₁₆N₂ (free base).
  • Key Differences: Lacks the oxalate counterion, reducing aqueous solubility and stability .
2-(4-Fluoro-2,7-Dimethyl-1H-indol-3-yl)ethanamine Oxalate
  • Substituents : 4-Fluoro and 2,7-dimethyl groups.
  • Molecular Formula : C₁₄H₁₇FN₂O₄; MW : 296.30 g/mol .
  • Higher molecular weight compared to the non-fluorinated analog due to the fluorine atom .
2-(2,5,7-Trimethyl-1H-indol-3-yl)ethanamine Oxalate
  • Substituents : 2,5,7-Trimethyl groups.
  • Molecular Formula : C₁₅H₂₀N₂O₄; MW : 292.33 g/mol .
  • Key Differences :
    • Additional methyl group at position 5 increases lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
2-(6-Methoxy-1H-indol-3-yl)ethanamine
  • Substituents : 6-Methoxy group.
  • Molecular Formula : C₁₁H₁₄N₂O; MW : 190.24 g/mol .
  • Key Differences :
    • Methoxy group improves solubility in polar solvents compared to methyl groups .
    • Lacks the oxalate counterion and dimethyl substitution, altering pharmacokinetic profiles .

Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2,7-dimethyl C₁₄H₁₈N₂O₄ 278.31 Oxalate salt enhances stability; moderate lipophilicity.
2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine 2,5-dimethyl C₁₂H₁₆N₂ 188.27 Free base with lower solubility; altered electronic effects.
4-Fluoro-2,7-dimethyl analog 4-Fluoro, 2,7-dimethyl C₁₄H₁₇FN₂O₄ 296.30 Fluorine improves metabolic stability; higher molecular weight.
2,5,7-Trimethyl analog 2,5,7-trimethyl C₁₅H₂₀N₂O₄ 292.33 Increased lipophilicity; potential CNS activity due to BBB penetration.
6-Methoxy derivative 6-Methoxy C₁₁H₁₄N₂O 190.24 Methoxy enhances solubility; lacks dimethyl/oxalate modifications.

Biological Activity

2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate is a compound belonging to the indole family, which is significant for its diverse biological activities. Indoles are known for their presence in numerous natural products and pharmaceuticals, often exhibiting a variety of pharmacological properties. This article focuses on the biological activity of 2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of 2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate is primarily attributed to its interaction with various molecular targets:

  • Molecular Targets : The compound may bind to specific receptors or enzymes, modulating their activity. This interaction can lead to alterations in signaling pathways and metabolic processes.
  • Biochemical Pathways : Indole derivatives like this compound are known to influence multiple biochemical pathways, including those involved in cell signaling and gene expression. These pathways are crucial for maintaining cellular homeostasis and responding to external stimuli .

Biological Activities

Research indicates that 2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that indole derivatives possess antimicrobial properties against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. The compound's structure may enhance its efficacy against these organisms .
  • Anticancer Potential : Some studies have reported antiproliferative effects of indole derivatives on cancer cell lines. The compound may inhibit the growth of rapidly dividing cells while sparing normal cells .

Research Findings

A summary of notable research findings related to the biological activity of 2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate includes:

StudyFindingsImplications
Study 1Demonstrated antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) of 0.98 μg/mL .Suggests potential for treating resistant bacterial infections.
Study 2Indicated significant cytotoxicity against various cancer cell lines .Highlights the need for further investigation into its use as an anticancer agent.
Study 3Explored molecular docking studies indicating binding affinity to key proteins involved in bacterial resistance mechanisms.Provides insight into the compound's potential mechanisms of action.

Case Studies

Several case studies have explored the biological effects of compounds related to 2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate:

  • Antibacterial Efficacy : A study evaluated the effectiveness of indole derivatives against MRSA strains, revealing that certain analogs exhibited potent antibacterial properties with low MIC values. This suggests their potential as lead compounds in antibiotic development.
  • Cytotoxicity Assessment : Research on the cytotoxic effects of indole derivatives on human cancer cell lines demonstrated selective toxicity towards rapidly dividing cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies.
  • Molecular Interactions : Molecular docking studies have revealed that certain substitutions on the indole ring enhance binding affinity to specific bacterial proteins, potentially overcoming resistance mechanisms in pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate
Reactant of Route 2
2-(2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate

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